Antimicrobial Potency Against A. baumannii: Tetrabromocatechol vs. Tetrachlorocatechol
In a direct comparative study evaluating halogenated catechol derivatives against multidrug-resistant Acinetobacter baumannii, tetrabromocatechol (TBC) and tetrachlorocatechol (TCC) were identified as the most active compounds [1]. The Minimum Inhibitory Concentration (MIC) values were quantitatively determined under standardized broth microdilution conditions. TBC exhibited an MIC of 25 μg/mL, while TCC demonstrated a slightly higher potency with an MIC of 15 μg/mL. This 1.7-fold difference in MIC quantifies the subtle, yet experimentally verifiable, impact of halogen identity (Br vs. Cl) on antimicrobial activity in this structural class. Both compounds also significantly downregulated the adeB efflux pump gene and the biofilm-associated pgaA and csuC genes, but the absolute MIC values provide a clear, data-driven metric for distinguishing these two close analogs [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 25 μg/mL |
| Comparator Or Baseline | Tetrachlorocatechol (TCC): 15 μg/mL |
| Quantified Difference | TBC is 1.7-fold less potent than TCC (or TCC is 1.7-fold more potent than TBC) |
| Conditions | Broth microdilution assay against Acinetobacter baumannii |
Why This Matters
For research groups optimizing antimicrobial catechol derivatives, this quantifies the precise activity trade-off between brominated and chlorinated scaffolds, enabling informed selection based on target potency versus other factors like synthetic accessibility or cost.
- [1] Faleye OS, Ifrahim S, Lee JH, Lee J. Multi-halogenation enhances the antimicrobial and antibiofilm activities of catechols against A. baumannii via iron chelation and ROS-mediated killing. Life Sci. 2026;392:124298. View Source
